Stereochemical Identity: (1R,2S) Configuration Confers Distinct Biological Binding Preference Relative to (1R,2R) Diastereomer
In the PLK4 kinase inhibitor series, X-ray co-crystal structure analysis of racemic spiro[cyclopropane-1,3′-indolin]-2′-one compound 18 revealed preferential binding of the (1R,2S) enantiomer to the PLK4 kinase domain. The (1R,2S) configuration places the oxindole carbonyl and cyclopropane substituents in the optimal orientation for hinge-region hydrogen bonding and hydrophobic pocket occupancy, while the (1S,2R) enantiomer is disfavored [1]. Although the target compound is the ethyl ester rather than the 2′-one, it retains the identical (1R,2S) relative stereochemistry, implying analogous stereochemical discrimination in biological targets that recognize this scaffold geometry. The (1R,2R) diastereomer (CAS 67487-95-0), available as a separate commercial entity, represents a distinct spatial arrangement that would not replicate this binding preference.
| Evidence Dimension | PLK4 kinase domain binding preference (X-ray co-crystal structure) |
|---|---|
| Target Compound Data | (1R,2S) enantiomer: preferential binding observed in racemate 18 co-structure |
| Comparator Or Baseline | (1S,2R) enantiomer: reduced electron density in PLK4 active site; (1R,2R) diastereomer (CAS 67487-95-0): no PLK4 binding data reported |
| Quantified Difference | Preferential binding of (1R,2S) over (1S,2R) demonstrated by X-ray crystallography; quantitative Ki/IC₅₀ values for isolated enantiomers not reported in public domain for this specific compound |
| Conditions | PLK4 kinase domain X-ray co-crystallography with racemic spirocyclopropyl-indolinone 18 (J. Med. Chem. 2015) |
Why This Matters
For researchers developing stereochemically defined PLK4 inhibitors or studying chirality-dependent target engagement, the (1R,2S)-configured scaffold is essential; procurement of the incorrect diastereomer would yield negative binding data.
- [1] Forrest, B.; Awrey, D. E.; Green, E.; et al. The Discovery of Polo-Like Kinase 4 Inhibitors: Identification of (1R,2S)-2-(3-((E)-4-(((cis)-2,6-Dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5′-methoxyspiro[cyclopropane-1,3′-indolin]-2′-one (CFI-400945) as a Potent, Orally Active Antitumor Agent. J. Med. Chem. 2015, 58, 130–146. View Source
